molecular formula C8H4ClF3O B1293500 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone CAS No. 321-37-9

1-(4-Chlorophenyl)-2,2,2-trifluoroethanone

Cat. No. B1293500
CAS RN: 321-37-9
M. Wt: 208.56 g/mol
InChI Key: DYPQUENOGZXOGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone involves various chemical reactions and starting materials. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoroacetophenone derivative with 4-nitrophenyl phenyl ether, followed by reduction . Another related compound, a carbon-14 labeled trifluoro-butanone, was prepared through a six-step radioactive synthesis starting from bromoacetic acid . Additionally, a complex piperidinthione derivative was obtained by reacting 2-thienoyltrifluoroacetone with a cyanothioacetamide derivative . In a different approach, 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone was synthesized from p-chloroaniline and ethyl trifluoroacetate, leading to various aminothiazole derivatives with potential antibacterial and antifungal activities .

Molecular Structure Analysis

The molecular structures of these compounds are characterized by the presence of chlorophenyl and trifluoromethyl groups, which influence their physical and chemical properties. For example, the crystal structure of a related compound, 1-(4-chlorophenyl)-2-cyano-3-amino-3a-hydroxy-3a,3b,6,7-tetrahydro-benzo[4,5]indene, was determined by X-ray diffraction, revealing specific ring conformations and intermolecular hydrogen bonding . Similarly, the structure of bis(chlorophenyl) but-2-ene-1,4-dione was analyzed, showing interactions between chlorine atoms in the crystal lattice .

Chemical Reactions Analysis

The chemical reactivity of these compounds is diverse, with some undergoing further functionalization. For instance, the aminothiazole derivatives were obtained through reactions involving urea formation and subsequent reactions with aryl halides . The polyfunctionalized benzophenones and dihydroxanthones were synthesized from chromones in reactions with malononitrile derivatives . These reactions highlight the versatility of the trifluoroethanone core in synthesizing a wide range of chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The fluorinated polyimides derived from the diamine monomer exhibit good solubility in polar organic solvents and have high thermal stability, as indicated by their glass transition temperatures and thermal degradation points . The specific activity and radiochemical purity of the carbon-14 labeled compound were determined, which are critical parameters for its use in radiolabeling studies . The mechanical properties of the polymers, such as tensile strength and modulus, are also noteworthy .

Scientific Research Applications

1. Anti-allergic Activities

  • Application Summary: This compound is used in the design and synthesis of novel ® (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives, which are tested for in vivo anti-allergic activities . These derivatives have shown significant effects on both allergic asthma and allergic itching .
  • Methods of Application: The target compounds were designed and synthesized . Part C of levocetirizine was replaced with sulfonamides, Part A was unchanged, and Part B was kept either two or three carbons long .
  • Results: Three of the 19 piperazine derivatives have stronger potency against allergic asthma than levocetirizine, the positive control drug . Meanwhile, in the test of allergic itching, five of the 19 compounds have more potent activities than levocetirizine .

2. Antitubercular and Antimicrobial Activity

  • Application Summary: A new series of 1′-(4-chlorophenyl)-5-(substituted aryl)-3′-(substituted aryl)-3,4-dihydro-2 H,1′ H-[3,4′]bipyrazolyl derivatives have been synthesized, characterized and screened for antimicrobial and antitubercular activity .
  • Methods of Application: The compounds were synthesized and characterized . They were then screened for their antimicrobial and antitubercular activity .
  • Results: Among the synthesized compounds, the minimum inhibition concentration of one compound was found to be as low as 1.56 μg ml −1 and that of another compound was 6.25 μg ml −1 as compared to the standard anti-tb drugs pyrazinamide and streptomycin .

Ethanone, 1-(4-chlorophenyl)-

  • Application Summary: This compound is a derivative of acetophenone with a chlorine atom on the phenyl ring . It’s used in various chemical reactions and can be found in databases for mass spectrometry .
  • Methods of Application: The compound can be prepared by acylation of chlorobenzene .
  • Results: The compound has been characterized by its mass spectrum and other physical properties .

1-(4-Chlorophenyl)cyclopropanecarbonitrile

  • Application Summary: This compound is a derivative of cyclopropanecarbonitrile with a 4-chlorophenyl group . It’s used in various chemical reactions .
  • Methods of Application: The compound can be prepared by reaction of 4-chlorophenylmagnesium bromide with cyclopropanecarbonitrile .
  • Results: The compound has been characterized by its mass spectrum and other physical properties .

Ethanone, 1-(4-chlorophenyl)-

  • Application Summary: This compound is a derivative of acetophenone with a chlorine atom on the phenyl ring . It’s used in various chemical reactions and can be found in databases for mass spectrometry .
  • Methods of Application: The compound can be prepared by acylation of chlorobenzene .
  • Results: The compound has been characterized by its mass spectrum and other physical properties .

1-(4-Chlorophenyl)cyclopropanecarbonitrile

  • Application Summary: This compound is a derivative of cyclopropanecarbonitrile with a 4-chlorophenyl group . It’s used in various chemical reactions .
  • Methods of Application: The compound can be prepared by reaction of 4-chlorophenylmagnesium bromide with cyclopropanecarbonitrile .
  • Results: The compound has been characterized by its mass spectrum and other physical properties .

Safety And Hazards

This would involve a review of the compound’s toxicity, flammability, and other hazards. Proper handling, storage, and disposal procedures would also be outlined.


Future Directions

This would involve a discussion of potential future research directions. This could include potential applications of the compound, areas where further study is needed, or new reactions that could be explored.


Please note that this is a general outline and the specific details would depend on the particular compound being studied. For a comprehensive analysis of a specific compound, consultation with a chemistry professional or researcher is recommended.


properties

IUPAC Name

1-(4-chlorophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H4ClF3O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPQUENOGZXOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059807
Record name Ethanone, 1-(4-chlorophenyl)-2,2,2-trifluoro-
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Molecular Weight

208.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2,2,2-trifluoroethanone

CAS RN

321-37-9
Record name 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone
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Record name Ethanone, 1-(4-chlorophenyl)-2,2,2-trifluoro-
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Record name Ethanone, 1-(4-chlorophenyl)-2,2,2-trifluoro-
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Record name Ethanone, 1-(4-chlorophenyl)-2,2,2-trifluoro-
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Record name 1-(4-Chlorophenyl)-2,2,2-trifluoro-ethanone
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Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 110 ml of n-butyllithium/hexane solution (0.95M solution) was added to a solution of 20 g of p-bromochlorobenzene in 200 ml of dry THF at -60° C. The reaction solution was stirred at -60° C. for 1 hour and at -20° C. for 30 minutes. A solution of 17.8 g of ethyl trifluoroacetate in 20 ml of dry THF was added to the reaction solution at -60° C., followed by stirring at that temperature for 1 hour. The reaction solution was poured into dilute HCl-ice water and extracted twice with diethyl ether. The ether layers were combined and washed with saturated sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was removed under a reduced pressure and the residue was subjected to distillation under a reduced pressure to obtain 13.1 g of the desired compound.
Name
n-butyllithium hexane
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
HCl ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
A Dorn, D Schollmeyer, SA Laufer - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
In the title compound, C14H11F3N2O, the two aromatic rings are oriented at a dihedral angle of 70.84 (8). The crystal structure displays intermolecular N—H⋯O and N—H⋯F …
Number of citations: 10 scripts.iucr.org
M Shi, XG Liu, YW Guo, W Zhang - Tetrahedron, 2007 - Elsevier
In the presence of alkyl phosphines, reduction of 2,2,2-trifluoro-1-arylethanones proceeded smoothly to give the corresponding reduction products in moderate to high yields at room …
Number of citations: 25 www.sciencedirect.com
D Chopra, V Thiruvenkatam, SG Manjunath… - Crystal growth & …, 2007 - ACS Publications
Crystal and molecular structures of four low melting halogenated trifluoroacetophenones along with the corresponding nitro derivative have been determined to understand the nature of …
Number of citations: 46 pubs.acs.org
F Li, J Wang, M Xu, X Zhao, X Zhou… - Organic & Biomolecular …, 2016 - pubs.rsc.org
A general and efficient synthesis of CF3-containing 1,3-dioxolanes using Et3N-catalyzed ketalization/oxa-Michael cascade of quinols with trifluoromethyl ketones is described. The …
Number of citations: 22 pubs.rsc.org
Y Kobayashi, C Sridar, UM Kent, SG Puppali… - Drug metabolism and …, 2006 - ASPET
It has been demonstrated previously that several 3-trifluoromethyl-3-(4-alkoxyphenyl)diaziridines inhibit the 7-ethoxy-4-(trifluoroethyl)coumarin (7-EFC) O-deethylation activity of P450 …
Number of citations: 5 dmd.aspetjournals.org
T Martin, C Massif, N Wermester, J Linol, S Tisse… - Tetrahedron …, 2011 - Elsevier
Both pure enantiomers of α-phenyl- (or α-(p-methoxyphenyl))-α-trifluoromethyl-glycine and their corresponding methyl esters were obtained on a preparative scale using the following …
Number of citations: 10 www.sciencedirect.com
B Cui, H Sun, Y Xu, L Duan, YM Li - Tetrahedron, 2017 - Elsevier
Using (trifluoromethyl)trimethylsilane (TMSCF 3 ) as the trifluoromethylating agent, MgCl 2 -catalyzed trifluoromethylation of carbonyl compounds proceeded readily at room temperature…
Number of citations: 11 www.sciencedirect.com
XJ Li, HY Xiong, MQ Hua, J Nie, Y Zheng, JA Ma - Tetrahedron Letters, 2012 - Elsevier
A convenient and efficient decarboxylative ketone aldol condensation of malonic acid half esters was reported. In the presence of catalytic amount of triethylamine, a series of aromatic …
Number of citations: 48 www.sciencedirect.com
Q Li‐Hua, S Zong‐Xuan, S Chang‐Qing… - Chinese Journal of …, 2005 - Wiley Online Library
Direct asymmetric aldol addition of methyl ketones to 2,2,2‐trifluoro‐1‐phenylethanone and its ring‐substituted derivatives was achieved using L‐proline as a chiral promoter. Various …
Number of citations: 57 onlinelibrary.wiley.com
JB Rushing, BS Baldwin, AG Taylor, VN Owens… - Crop …, 2013 - Wiley Online Library
Weed control during the establishment year of switchgrass (Panicum virgatum L.) is critical for a successful stand. Laboratory and field studies were conducted for 2 yr to evaluate the …
Number of citations: 15 acsess.onlinelibrary.wiley.com

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